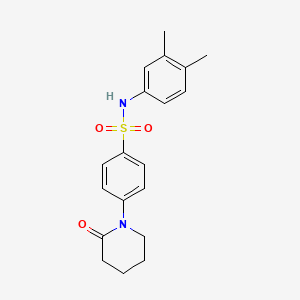
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DPC 333, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC 333 belongs to the class of sulfonamide compounds and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DPC 333 is not fully understood. However, it has been suggested that DPC 333 inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor cells. CAIX plays a crucial role in maintaining the pH balance in hypoxic tumor cells, and its inhibition can lead to tumor cell death.
Biochemical and Physiological Effects
DPC 333 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is essential for tumor cell survival. DPC 333 has also been found to inhibit the formation of new blood vessels, which is crucial for tumor growth. Additionally, DPC 333 has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC 333 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-cytotoxic at concentrations used in lab experiments. However, one limitation of DPC 333 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPC 333. One potential application is in the treatment of cancer. DPC 333 has been found to possess anti-tumor properties, and further studies are needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. DPC 333 has been found to possess anti-inflammatory properties, and further studies are needed to determine its potential as an anti-inflammatory agent. Additionally, future studies can focus on improving the solubility of DPC 333 in water to make it more suitable for lab experiments.
Métodos De Síntesis
The synthesis of DPC 333 involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and 2-oxo-1-piperidinecarboxylic acid, followed by the addition of ammonium hydroxide. The reaction results in the formation of DPC 333 as a white solid with a melting point of 165-167°C.
Aplicaciones Científicas De Investigación
DPC 333 has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPC 333 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-7-16(13-15(14)2)20-25(23,24)18-10-8-17(9-11-18)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDZQAHFABUYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

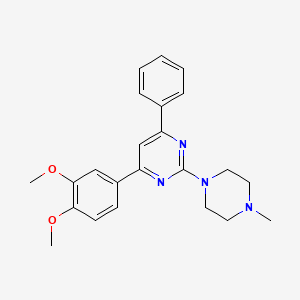
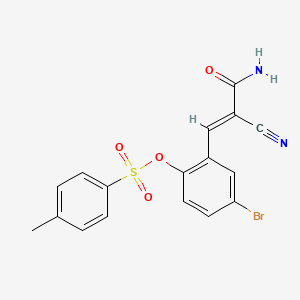
methyl]-2-naphthyl acetate](/img/structure/B5000826.png)

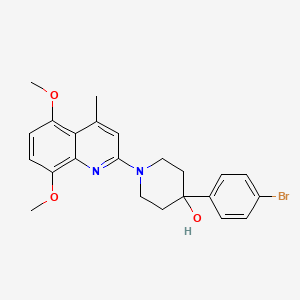
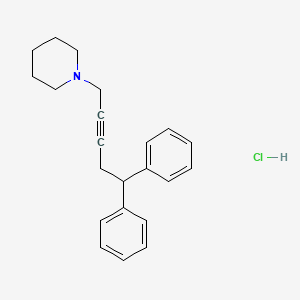
![N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5000869.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B5000902.png)
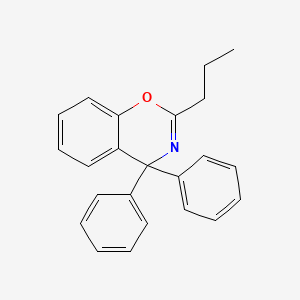
![3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5000920.png)
![1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5000923.png)